
In-Depth Technical Guide: Amivantamab
(NY0116) Target Engagement Studies

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: NY0116

Cat. No.: B537881 Get Quote

Disclaimer: The identifier "NY0116" does not correspond to a publicly disclosed therapeutic

agent. Based on overlapping clinical trial identifiers, this document assumes "NY0116" is an

internal or alternative designation for amivantamab (JNJ-61186372), a bispecific antibody

targeting EGFR and MET. The following information is based on publicly available data for

amivantamab.

This guide is intended for researchers, scientists, and drug development professionals,

providing a comprehensive overview of the target engagement studies for amivantamab.

Core Concepts of Amivantamab Target Engagement
Amivantamab is a fully human, low-fucose, IgG1-based bispecific antibody that simultaneously

targets the epidermal growth factor receptor (EGFR) and the mesenchymal-epithelial transition

factor (MET). Its mechanism of action is multifaceted, designed to overcome resistance to

traditional tyrosine kinase inhibitors (TKIs) and engage the immune system to elicit anti-tumor

responses.[1] The core principles of its target engagement strategy are:

Dual Receptor Binding: Amivantamab binds to the extracellular domains of both EGFR and

MET, preventing ligand binding and subsequent receptor dimerization and activation.[2]

Receptor Degradation: Upon binding, amivantamab induces the internalization and

degradation of both EGFR and MET, leading to a reduction in the total receptor levels on the

cell surface.[3]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 11 Tech Support

https://www.benchchem.com/product/b537881?utm_src=pdf-interest
https://www.benchchem.com/product/b537881?utm_src=pdf-body
https://www.benchchem.com/product/b537881?utm_src=pdf-body
https://www.jnjmedicalconnect.com/products/rybrevant/medical-content/rybrevant-mechanism-of-action
https://pmc.ncbi.nlm.nih.gov/articles/PMC9555392/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10601226/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b537881?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Immune-Mediated Cytotoxicity: The low-fucose Fc region of amivantamab enhances its

binding to Fcγ receptors on immune cells, primarily natural killer (NK) cells, leading to potent

antibody-dependent cellular cytotoxicity (ADCC).[1] It also engages macrophages to induce

trogocytosis, a process where the macrophage physically extracts the antibody-receptor

complex from the tumor cell.[4]

Quantitative Data from Preclinical and Clinical
Studies
The efficacy of amivantamab's target engagement has been quantified in numerous studies,

from preclinical models to large-scale clinical trials.

Preclinical Efficacy
Model System Mutation Status Key Findings Reference

Ba/F3 cells
Diverse EGFR Exon

20 insertions

Inhibition of cell

proliferation and

downstream signaling

Patient-Derived

Cells/Organoids/Xeno

grafts

Diverse EGFR Exon

20 insertions

Inhibition of tumor

growth, induction of

apoptosis

H292 and H1975 cell

lines
EGFR mutations

Increased tumor cell

lysis via ADCC

compared to control

antibodies

Xenograft Models
EGFR Exon 20

insertions

Superior in vivo

efficacy compared to

cetuximab or

poziotinib

Clinical Efficacy in EGFR Exon 20 Insertion NSCLC
(CHRYSALIS Study - NCT02609776)

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 11 Tech Support

https://www.jnjmedicalconnect.com/products/rybrevant/medical-content/rybrevant-mechanism-of-action
https://yonsei.elsevierpure.com/en/publications/amivantamab-an-epidermal-growth-factor-receptor-egfr-and-mesenchy/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b537881?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Parameter Value 95% Confidence Interval

Objective Response Rate

(ORR)
40% 29% to 51%

Complete Response 4% -

Clinical Benefit Rate 74% 63% to 83%

Median Duration of Response

(DoR)
11.1 months 6.9 months to Not Reached

Median Progression-Free

Survival (PFS)
8.3 months 6.5 to 10.9 months

Median Overall Survival (OS) 22.8 months 14.6 months to Not Reached

Data from the efficacy population (n=81) of patients with EGFR Exon 20 insertion-mutated

NSCLC who progressed on platinum-based chemotherapy.

Clinical Efficacy in First-Line EGFR-Mutant NSCLC
(MARIPOSA Study - NCT04487080)

Treatment Arm
Median Progression-Free
Survival (PFS)

Hazard Ratio (HR) vs.
Osimertinib

Amivantamab + Lazertinib 23.7 months 0.70 (p < 0.001)

Osimertinib 16.6 months -

Data for treatment-naïve patients with EGFR Exon 19 deletion or L858R mutations.

Clinical Efficacy Post-Osimertinib Failure (MARIPOSA-2
Study - NCT04988295)
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Treatment Arm
Median Progression-Free
Survival (PFS)

Hazard Ratio (HR) vs.
Chemotherapy

Amivantamab + Lazertinib +

Chemotherapy
8.3 months 0.44 (p < 0.001)

Amivantamab + Chemotherapy 6.3 months 0.48 (p < 0.001)

Chemotherapy Alone 4.2 months -

Data for patients with EGFR-mutated NSCLC who progressed on osimertinib.

Experimental Protocols
Detailed experimental protocols for target engagement studies are often proprietary. However,

based on published literature, the following represents a likely methodology for key assays.

Protocol 1: In Vitro Cellular Proliferation Assay
Objective: To determine the effect of amivantamab on the proliferation of cancer cell lines with

specific EGFR or MET alterations.

Materials:

Target cancer cell lines (e.g., Ba/F3 engineered to express EGFR Exon 20 insertions)

Complete cell culture medium

Amivantamab, control IgG1 antibody

Cell proliferation reagent (e.g., CellTiter-Glo®)

96-well clear-bottom plates

Luminometer

Procedure:
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Seed cells in a 96-well plate at a density of 5,000 cells/well and allow them to adhere

overnight.

Prepare serial dilutions of amivantamab and control IgG1 in complete medium.

Remove the overnight medium from the cells and add 100 µL of the antibody dilutions to the

respective wells.

Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.

Allow the plate to equilibrate to room temperature for 30 minutes.

Add 100 µL of CellTiter-Glo® reagent to each well.

Mix contents for 2 minutes on an orbital shaker to induce cell lysis.

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

Measure luminescence using a luminometer.

Calculate the half-maximal inhibitory concentration (IC50) by plotting the luminescence

signal against the logarithm of the antibody concentration.

Protocol 2: Antibody-Dependent Cellular Cytotoxicity
(ADCC) Assay
Objective: To quantify the ability of amivantamab to induce NK cell-mediated lysis of target

tumor cells.

Materials:

Target tumor cells (e.g., H1975)

Effector cells (primary human NK cells)

Amivantamab, control IgG1 antibody

Calcein AM (for target cell labeling)
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RPMI 1640 medium with 10% FBS

96-well V-bottom plates

Fluorescence plate reader

Procedure:

Label target cells with Calcein AM according to the manufacturer's protocol.

Wash and resuspend labeled target cells at 1 x 10^5 cells/mL in RPMI medium.

Plate 100 µL of target cells into each well of a 96-well V-bottom plate.

Prepare serial dilutions of amivantamab and control IgG1 in RPMI medium.

Add 50 µL of antibody dilutions to the wells containing target cells.

Isolate and prepare NK cells, adjusting the concentration to achieve a desired Effector:Target

(E:T) ratio (e.g., 10:1).

Add 50 µL of NK cells to the appropriate wells.

For control wells, add medium instead of NK cells (spontaneous release) or a lysis buffer

(maximum release).

Centrifuge the plate briefly to pellet the cells and incubate for 4 hours at 37°C.

Centrifuge the plate again and transfer 100 µL of the supernatant to a new 96-well flat-

bottom plate.

Measure the fluorescence of the released Calcein AM (Excitation: 485 nm, Emission: 520

nm).

Calculate the percentage of specific lysis using the formula: % Specific Lysis = 100 *

(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous

Release)
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Visualizations
Amivantamab Mechanism of Action

Tumor Cell Membrane

Extracellular Space

Intracellular Signaling

Immune Response

EGFR

Downstream Signaling
(PI3K/AKT, MAPK)

Induces Degradation

c-MET

Induces Degradation

Amivantamab

BindsBinds

Inhibits

NK Cell

Engages FcγRIIIa

Macrophage

Engages

Induces Degradation

EGF Ligand

Blocks

HGF Ligand

Blocks

Cell Proliferation
& Survival

ADCC Trogocytosis

LysisLysis RemovalRemoval

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 11 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b537881?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Click to download full resolution via product page

Caption: Amivantamab's multi-faceted mechanism of action.

General Experimental Workflow for Preclinical
Evaluation
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In Vitro Assays

In Vivo Models
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Dual EGFR/MET inhibition is effective
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Caption: A generalized workflow for the preclinical evaluation of amivantamab.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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